molecular formula C8H8ClNO3 B13150955 1-(Chloromethyl)-3-methoxy-2-nitrobenzene CAS No. 53055-06-4

1-(Chloromethyl)-3-methoxy-2-nitrobenzene

Cat. No.: B13150955
CAS No.: 53055-06-4
M. Wt: 201.61 g/mol
InChI Key: URJMNTQENVYDFX-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-3-methoxy-2-nitrobenzene is an organic compound with the molecular formula C8H8ClNO3 It is a derivative of benzene, characterized by the presence of a chloromethyl group, a methoxy group, and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-3-methoxy-2-nitrobenzene can be synthesized through a multi-step process. One common method involves the nitration of 3-methoxytoluene to introduce the nitro group, followed by chloromethylation to attach the chloromethyl group. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid, while the chloromethylation can be achieved using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Safety measures are crucial due to the hazardous nature of the reagents involved.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-3-methoxy-2-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron and hydrochloric acid.

    Oxidation: The methoxy group can be oxidized to a carboxylic acid group under strong oxidative conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products:

    Nucleophilic Substitution: Formation of substituted benzyl derivatives.

    Reduction: Formation of 1-(Aminomethyl)-3-methoxy-2-nitrobenzene.

    Oxidation: Formation of 3-methoxy-2-nitrobenzoic acid.

Scientific Research Applications

1-(Chloromethyl)-3-methoxy-2-nitrobenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential use in the development of pharmaceutical compounds due to its functional groups that can be modified to enhance biological activity.

    Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-3-methoxy-2-nitrobenzene depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the nitro group is converted to an amino group through a series of electron transfer steps facilitated by the reducing agent.

Comparison with Similar Compounds

    1-(Chloromethyl)-4-methoxy-2-nitrobenzene: Similar structure but with the methoxy group in the para position.

    1-(Chloromethyl)-3-methoxy-4-nitrobenzene: Similar structure but with the nitro group in the para position.

    1-(Chloromethyl)-2-methoxy-3-nitrobenzene: Similar structure but with the methoxy and nitro groups in different positions.

Uniqueness: 1-(Chloromethyl)-3-methoxy-2-nitrobenzene is unique due to the specific arrangement of its functional groups, which can influence its reactivity and the types of reactions it can undergo. This unique arrangement makes it a valuable intermediate in organic synthesis and other applications.

Properties

CAS No.

53055-06-4

Molecular Formula

C8H8ClNO3

Molecular Weight

201.61 g/mol

IUPAC Name

1-(chloromethyl)-3-methoxy-2-nitrobenzene

InChI

InChI=1S/C8H8ClNO3/c1-13-7-4-2-3-6(5-9)8(7)10(11)12/h2-4H,5H2,1H3

InChI Key

URJMNTQENVYDFX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1[N+](=O)[O-])CCl

Origin of Product

United States

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